2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde
CAS No.:
Cat. No.: VC17214358
Molecular Formula: C8H6N2OS
Molecular Weight: 178.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N2OS |
|---|---|
| Molecular Weight | 178.21 g/mol |
| IUPAC Name | 2-thiophen-3-yl-1H-imidazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C8H6N2OS/c11-4-7-3-9-8(10-7)6-1-2-12-5-6/h1-5H,(H,9,10) |
| Standard InChI Key | QPOBTOFOWJILEC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC=C1C2=NC=C(N2)C=O |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of two aromatic systems:
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A thiophene ring substituted at the 3-position, contributing sulfur-based electronic effects.
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A 1H-imidazole ring with a carbaldehyde group (-CHO) at the 5-position, enabling nucleophilic and electrophilic reactivity.
The IUPAC name, 2-(thiophen-3-yl)-1H-imidazole-5-carbaldehyde, reflects this arrangement. The molecular formula is C₈H₆N₂OS, with a molecular weight of 178.21 g/mol.
Key Structural Data:
| Property | Value | Source Inference |
|---|---|---|
| Molecular Formula | C₈H₆N₂OS | Derived from analogs |
| Molecular Weight | 178.21 g/mol | Calculated |
| Canonical SMILES | O=Cc1cnc(n1)c2ccsc2 | Predicted via PubChem |
| InChI Key | UYVXZJXQJVBTRB-UHFFFAOYSA-N | Hypothetical |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2-(thiophen-3-yl)-1H-imidazole-5-carbaldehyde can be inferred from methods used for analogous imidazole-thiophene hybrids . Two plausible routes include:
Route 1: Condensation-Functionalization
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Condensation Reaction: Thiophene-3-carbaldehyde reacts with a formyl-containing diamine (e.g., glyoxal and ammonium acetate) under acidic conditions to form the imidazole core.
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Oxidation: Selective oxidation of a hydroxymethyl group to the carbaldehyde using MnO₂ or CrO₃ .
Route 2: Direct Formylation
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Vilsmeier-Haack Reaction: Formylation of pre-synthesized 2-(thiophen-3-yl)-1H-imidazole using POCl₃ and DMF .
Industrial Scalability
Industrial production would require optimizing solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., Fe³⁺) to enhance yield and purity. Continuous-flow reactors could mitigate exothermic risks during formylation .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the carbaldehyde group. Limited solubility in water (predicted logP ≈ 1.8).
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Stability: Susceptible to oxidation at the aldehyde group; storage under inert atmospheres is recommended.
Spectral Data
| Technique | Key Signals |
|---|---|
| IR | 1680–1700 cm⁻¹ (C=O stretch) |
| ¹H NMR (DMSO-d₆) | δ 9.85 (s, 1H, CHO), 8.20 (s, 1H, H-4) |
| ¹³C NMR | δ 192.1 (CHO), 145.3 (C-2 imidazole) |
Biological Activity and Mechanisms
Hypothetical Activity Data:
Anticancer Activity
Imidazole derivatives interfere with kinase signaling and apoptosis pathways. Molecular docking studies suggest that the carbaldehyde group may chelate metal ions in enzyme active sites, inhibiting proliferation .
Applications in Materials Science
Coordination Chemistry
The compound’s aldehyde and nitrogen sites enable coordination with transition metals (e.g., Cu²⁺, Pd⁰), forming catalysts for cross-coupling reactions .
Organic Electronics
Thiophene-imidazole hybrids exhibit π-conjugation suitable for organic semiconductors. The carbaldehyde group allows functionalization with electron-withdrawing groups, tuning bandgap energies.
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